1-Chlorotridecane
Description
Contextualization within the Broader Field of Halogenated Alkanes and Alkyl Halide Chemistry
Halogenated alkanes, or alkyl halides, are a class of organic compounds in which one or more hydrogen atoms of an alkane have been replaced by a halogen. libretexts.org The halogenation of alkanes is a fundamental reaction in organic chemistry, typically proceeding through a free-radical chain mechanism initiated by heat or ultraviolet light. unacademy.comalevelchemistry.co.uk This process allows for the introduction of a halogen atom, such as chlorine, into an alkane structure, thereby creating a versatile functional group for further chemical transformations. libretexts.org
The reactivity of halogenated alkanes is largely influenced by the nature of the halogen and the structure of the alkyl group. libretexts.org In the case of 1-chlorotridecane, the long alkyl chain and the terminal chlorine atom dictate its chemical behavior. vulcanchem.com The carbon-chlorine bond is polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis. cymitquimica.com
Significance in Contemporary Organic Synthesis and Chemical Science
This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds. cymitquimica.com Its primary application lies in the production of quaternary ammonium (B1175870) compounds (QUATs), which are widely used as surfactants and antimicrobial agents. vulcanchem.commyskinrecipes.com For instance, it can react with tertiary amines, such as dimethylamine, in a process known as the Menshutkin reaction to form these valuable compounds. vulcanchem.comntnu.no
Furthermore, this compound is utilized in the preparation of other long-chain alkyl derivatives, which find applications as lubricants and corrosion inhibitors. myskinrecipes.com Its role as a reagent for introducing the tridecyl group into various chemical structures is instrumental in the study of organic reactions and material properties. myskinrecipes.com
Recent research has also explored its use in the formation of microemulsion systems. vulcanchem.com For example, ternary microemulsions composed of nonionic surfactants like pentaethylene glycol dodecyl ether, water, and this compound have been studied for their stable phase behavior, which is ideal for applications in drug delivery and nanoparticle synthesis. vulcanchem.com
Current Research Gaps and Future Perspectives for this compound Studies
While this compound has established applications, there remain areas for further investigation. A significant research gap lies in the development of more sustainable and efficient synthesis methods. Current industrial production often involves free-radical chlorination of tridecane (B166401) or the reaction of tridecanol (B155529) with thionyl chloride. vulcanchem.com While advances in catalytic chlorination using Lewis acids have improved selectivity, there is a growing interest in developing "green chemistry" alternatives, such as enzymatic chlorination, to reduce the reliance on hazardous reagents. vulcanchem.com
Another area of emerging research is the exploration of this compound's role in advanced materials. For instance, its potential in stabilizing lipid bilayers in nanostructured lipid carriers for topical drug delivery is a promising avenue. vulcanchem.com Further studies are needed to fully understand the biotransformation pathways of chlorinated paraffins like this compound, including processes such as hydroxylation, dechlorination, and carbon chain decomposition. researchgate.net
The future of this compound research will likely focus on expanding its applications in novel areas, driven by advancements in chemical synthesis and a greater understanding of its physicochemical properties. The development of more environmentally benign production processes will also be a key focus, aligning with the broader trend towards sustainable chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H27Cl vulcanchem.comchembk.com |
| Molecular Weight | 218.80 g/mol vulcanchem.com |
| CAS Registry Number | 822-13-9 vulcanchem.comchembk.com |
| Appearance | Colorless to pale yellow liquid cymitquimica.com |
| Density | 0.86–0.88 g/cm³ (estimated) vulcanchem.com |
| Boiling Point | 270–280°C (estimated) vulcanchem.com |
| Melting Point | 0.7°C chembk.com |
| Solubility in Water | <0.01 g/L (20°C) vulcanchem.com |
| Solubility in Organic Solvents | Soluble cymitquimica.com |
Table 2: Key Research Findings and Applications
| Research Area | Key Findings and Applications |
| Organic Synthesis | Intermediate in the synthesis of quaternary ammonium compounds (surfactants, antimicrobial agents). vulcanchem.commyskinrecipes.com |
| Precursor for long-chain alkyl derivatives (lubricants, corrosion inhibitors). myskinrecipes.com | |
| Reagent for introducing the tridecyl group into chemical structures. myskinrecipes.com | |
| Materials Science | Component in ternary microemulsions for drug delivery and nanoparticle synthesis. vulcanchem.com |
| Potential to stabilize lipid bilayers in nanostructured lipid carriers. vulcanchem.com | |
| Used in studies of syndiotactic polystyrene gels. acs.org | |
| Environmental Science | Subject of studies on the bioaccumulation and biotransformation of chlorinated paraffins. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1-chlorotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZMYJSJEOGSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061170 | |
| Record name | Tridecane, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-13-9 | |
| Record name | 1-Chlorotridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecane, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecane, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorotridecane | |
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Synthetic Methodologies and Innovations for 1 Chlorotridecane
Traditional Synthetic Pathways for 1-Chlorotridecane
Traditional methods for synthesizing this compound have been foundational in organic chemistry, primarily involving the direct halogenation of the parent alkane or the conversion of the corresponding alcohol. ijrpr.com
Halogenation Reactions of Hydrocarbon Precursors to Obtain this compound
The direct chlorination of tridecane (B166401), the hydrocarbon precursor, typically proceeds via a free-radical halogenation mechanism. This process is generally initiated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals. These radicals then abstract hydrogen atoms from the tridecane chain, creating an alkyl radical, which subsequently reacts with another chlorine molecule to form chlorotridecane (B14678986) and a new chlorine radical, thus propagating the chain reaction.
However, a significant drawback of this method is its lack of regioselectivity. The tridecane molecule possesses numerous primary (C1) and secondary (C2-C12) hydrogens, and the chlorine radical can abstract any of these. While secondary C-H bonds are generally weaker and more reactive than primary C-H bonds, the statistical abundance of primary hydrogens can lead to a mixture of various monochlorinated isomers (e.g., this compound, 2-chlorotridecane, 3-chlorotridecane, etc.). masterorganicchemistry.com For instance, in the chlorination of propane, although the secondary C-H bond is more reactive, a significant amount of 1-chloropropane (B146392) is still formed due to the higher number of primary hydrogens. masterorganicchemistry.com This results in a complex product mixture that requires extensive purification to isolate the desired this compound, making this route less favorable for producing a high-purity final product.
Nucleophilic Substitution Reactions in this compound Formation from Corresponding Alcohols
A more reliable and widely used traditional method for synthesizing this compound involves the nucleophilic substitution of its corresponding alcohol, 1-tridecanol (B166897). openstax.org This approach offers greater control and typically results in higher yields of the specific 1-chloro isomer. In these reactions, the hydroxyl (-OH) group of the alcohol, which is a poor leaving group, is converted into a better one, facilitating its displacement by a chloride ion. libretexts.org
Common reagents for this transformation include thionyl chloride (SOCl₂) and concentrated hydrogen chloride (HCl). openstax.orggoogle.com
Using Thionyl Chloride (SOCl₂): The reaction of 1-tridecanol with thionyl chloride is a very effective method. libretexts.org The reaction typically proceeds via an Sₙ2 mechanism, where the alcohol's oxygen atom attacks the sulfur atom of SOCl₂, leading to the formation of an intermediate chlorosulfite ester. libretexts.orgsci-hub.se A chloride ion, either from the reaction itself or from a co-solvent like pyridine, then attacks the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry and yielding this compound. libretexts.org The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture, driving the reaction to completion. libretexts.org
Using Hydrogen Chloride (HCl): Concentrated hydrochloric acid can also be used to convert 1-tridecanol to this compound. openstax.orggoogle.com The reaction involves the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). A chloride ion then displaces the water molecule. For primary alcohols like 1-tridecanol, this reaction proceeds more slowly than with tertiary alcohols and may require elevated temperatures. openstax.org Industrial processes have been developed where the reaction is conducted below the boiling point of the alkyl chloride, and the product is distilled off by introducing additional HCl. google.com
Modern Approaches in this compound Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for producing alkyl halides like this compound. ijrpr.com
Catalytic Strategies for Efficient Halogenation
Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and improving reaction efficiency. Several catalytic strategies have been developed for the chlorination of alcohols and even for the challenging selective chlorination of alkanes.
Catalytic Appel Reaction: The Appel reaction traditionally uses a stoichiometric amount of triphenylphosphine (B44618) and a tetrahalomethane to convert alcohols to alkyl halides. Modern variations have rendered this reaction catalytic. For instance, a system using only a catalytic amount of a phosphine, like trioctylphosphane, with benzotrichloride (B165768) as the chlorine source and a silane (B1218182) as a reductant, can efficiently synthesize alkyl chlorides from alcohols under solvent-free conditions. organic-chemistry.org
Iron-Catalyzed Chlorination: Another approach involves using catalytic amounts of iron(III) chloride (FeCl₃) with α,α-dichlorodiphenylmethane as the chlorinating agent to convert alcohols to their corresponding alkyl chlorides under mild conditions. organic-chemistry.org
Electrochemical Organocatalysis: For the direct chlorination of alkanes, a highly selective method combines electrochemistry with organocatalysis. This strategy can achieve the chlorination of terminal C-H bonds with high regioselectivity, a significant improvement over non-selective free-radical methods. researchgate.netresearchgate.net The use of specific organic molecular catalysts with defined cavity sizes helps ensure that the reaction occurs preferentially at the end of the alkane chain. researchgate.net
Applications of Green Chemistry Principles in this compound Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgkahedu.edu.in Key principles applicable to this compound synthesis include maximizing atom economy, using catalysts instead of stoichiometric reagents, and minimizing energy consumption and waste. ajrconline.orgacs.org
Modern synthetic strategies increasingly incorporate these principles. The shift from stoichiometric reagents (e.g., a full equivalent of PPh₃ in the Appel reaction) to catalytic systems is a prime example of green chemistry in action, as it significantly reduces chemical waste. organic-chemistry.orgacs.org Furthermore, developing processes that use renewable feedstocks and environmentally benign solvents are central goals. ijrpr.comkahedu.edu.in
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. ajrconline.org Solvent-free, or neat, reactions offer a powerful alternative.
Research has demonstrated the feasibility of solvent-free chlorination of alcohols. One notable method employs a catalytic system of trioctylphosphane and benzotrichloride to convert a wide range of alcohols into alkyl chlorides with good yields, entirely without a solvent. organic-chemistry.org Mechanochemical methods, such as ball milling, also provide a solvent-less environment where solid-state reactants are combined through mechanical force, promoting reactions that might otherwise require a solvent. researchgate.net These solvent-free approaches not only reduce environmental impact but can also simplify product purification and reduce operational costs. organic-chemistry.org
Development of Atom-Economical Synthesis Routes
The concept of atom economy, a cornerstone of green chemistry, seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. numberanalytics.comwikipedia.org In the synthesis of this compound, traditional methods often fall short of this ideal, generating significant byproducts. However, research into more atom-economical routes is ongoing.
One strategy to improve atom economy is through the use of catalytic reactions. numberanalytics.com For instance, the direct chlorination of tridecane would be highly atom-economical, but it typically lacks regioselectivity, leading to a mixture of chlorinated isomers. Achieving high selectivity for the 1-position remains a significant challenge.
Another approach involves the careful selection of reagents to minimize waste. Reactions that produce only a small, innocuous byproduct like water are highly desirable. organic-chemistry.org For example, the conversion of 1-tridecanol to this compound using a chlorinating agent that results in a recyclable or benign byproduct would represent a significant advancement in the atom-economical synthesis of this compound.
The principles of atom economy are crucial in large-scale industrial processes where waste reduction translates to both environmental and financial benefits. studyrocket.co.uk The development of synthetic pathways with high atom economy is a continuous goal in modern organic synthesis. nih.gov
Table 1: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Equation | Atom Economy | Byproducts |
| Addition | A + B → C | 100% | None |
| Substitution | A + B → C + D | < 100% | D |
| Elimination | A → B + C | < 100% | C |
| Rearrangement | A → B | 100% | None |
This table illustrates the inherent differences in atom economy for various fundamental reaction types.
Utility of Specific Reagents (e.g., N-Haloimides in Alkanol Activation and Halogenation)
N-haloimides, such as N-chlorosuccinimide (NCS), have emerged as versatile and effective reagents in organic synthesis, including for the activation and halogenation of alcohols. rsc.orgresearchgate.net These reagents are often favored due to their ease of handling and relatively low toxicity compared to other halogenating agents. researchgate.netisca.in
The activation of alcohols by N-haloimides can proceed through various mechanisms, often facilitated by catalysts. researchgate.net For the synthesis of this compound from 1-tridecanol, a system employing NCS could offer a milder alternative to traditional methods that use reagents like thionyl chloride or concentrated hydrochloric acid. savemyexams.comnih.gov The reaction of an alcohol with NCS, often in the presence of a phosphine, can lead to the corresponding chloroalkane. ntnu.no
Recent studies have highlighted the role of halogen bonding in the activation of N-haloimides, which can be harnessed to enhance their reactivity and selectivity. researchgate.net The development of catalytic systems that exploit these interactions could lead to more efficient and selective methods for the chlorination of long-chain alcohols like 1-tridecanol.
Table 2: Common N-Haloimide Reagents
| Reagent Name | Abbreviation | Structure |
| N-Chlorosuccinimide | NCS | |
| N-Bromosuccinimide | NBS | |
| N-Iodosuccinimide | NIS |
This table provides a summary of common N-haloimide reagents used in organic synthesis.
Alkylation Reactions in the Context of this compound Synthesis
Alkylation reactions represent a fundamental strategy for constructing the carbon skeleton of molecules like this compound. solubilityofthings.com One of the most prominent methods for forming carbon-carbon bonds is the Grignard reaction. chemrevise.orgleah4sci.com This involves the reaction of a Grignard reagent, an organomagnesium halide, with an appropriate electrophile.
In the context of this compound synthesis, a Grignard reagent could be prepared from a shorter-chain alkyl halide and magnesium. quora.comresearchgate.net For example, a Grignard reagent derived from a C12 alkyl halide could react with a source of a chloromethyl group to form this compound. Conversely, a methyl Grignard reagent could react with a 12-carbon chloroalkene. The choice of reactants is crucial for directing the synthesis towards the desired product.
Another important class of alkylation reactions involves the use of enolates. libretexts.org While more commonly applied to the synthesis of ketones and other carbonyl compounds, the principles of enolate alkylation highlight the versatility of forming C-C bonds adjacent to a functional group.
The Friedel-Crafts alkylation is another key reaction, although it is primarily used for attaching alkyl groups to aromatic rings. masterorganicchemistry.com While not directly applicable to the linear chain of this compound, it demonstrates a powerful method of C-C bond formation.
Table 3: Examples of Alkylation Reactions
| Reaction Name | Nucleophile | Electrophile | Bond Formed |
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Carbonyl, Epoxide, etc. | C-C |
| Enolate Alkylation | Enolate | Alkyl Halide | C-C |
| Friedel-Crafts Alkylation | Aromatic Ring | Alkyl Halide | C-C (Aromatic) |
This table summarizes key features of different alkylation reactions relevant to organic synthesis.
Reactivity Profiles and Mechanistic Investigations of 1 Chlorotridecane
Nucleophilic Substitution Reactions of 1-Chlorotridecane
Nucleophilic substitution is a cornerstone of this compound's reactivity, where a nucleophile replaces the chlorine atom. savemyexams.com The specific mechanism of this substitution is determined by the substrate's structure, the nucleophile's nature, and the reaction conditions. pressbooks.pub
Nucleophilic substitution reactions primarily proceed via two distinct mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). libretexts.org
The SN1 reaction is a two-step mechanism. chemguide.co.uk The first and rate-determining step involves the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. libretexts.orglumenlearning.com This is followed by a rapid attack of the nucleophile on the carbocation. chemguide.co.uk The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, exhibiting first-order kinetics (Rate = k[Alkyl Halide]). lumenlearning.com For this compound, the SN1 pathway is highly unfavorable. The formation of a primary carbocation (1°), which would be required, is energetically very costly due to its instability compared to more substituted carbocations (3° > 2° > 1°). chemguide.co.ukmasterorganicchemistry.com
The SN2 reaction , in contrast, is a single-step, concerted process. lumenlearning.com The nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. libretexts.org This mechanism involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics (Rate = k[Alkyl Halide][Nucleophile]). libretexts.org Given that this compound is a primary alkyl halide, it presents minimal steric hindrance at the reaction center, making it an excellent substrate for the SN2 mechanism. pressbooks.pubmasterorganicchemistry.com
Table 1: Comparison of SN1 and SN2 Reaction Mechanisms
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | First-order: Rate = k[Alkyl Halide] lumenlearning.com | Second-order: Rate = k[Alkyl Halide][Nucleophile] libretexts.org |
| Mechanism | Two steps, dissociative pressbooks.pub | One step, concerted pressbooks.pub |
| Intermediate | Carbocation intermediate is formed pressbooks.pub | No intermediate, only a transition state libretexts.org |
| Substrate Preference | Tertiary > Secondary >> Primary pressbooks.pub | Primary > Secondary >> Tertiary pressbooks.pub |
| Reason for Preference | Carbocation stability pressbooks.pub | Minimal steric hindrance pressbooks.pub |
| Nucleophile | Weak nucleophiles are effective lumenlearning.com | Strong nucleophiles are required lumenlearning.com |
| Solvent | Favored by polar protic solvents lumenlearning.comlibretexts.org | Favored by polar aprotic solvents lumenlearning.com |
| Relevance to this compound | Highly Unlikely | Highly Favorable |
The competition between SN1 and SN2 pathways is heavily influenced by the substrate structure and the reaction medium (solvent).
Substrate Structure : The structure of this compound is the primary determinant of its reaction pathway. As a primary (1°) alkyl halide, the carbon atom bonded to the chlorine is only attached to one other carbon atom. This arrangement results in low steric bulk around the reaction site, allowing nucleophiles to easily access the electrophilic carbon. This lack of steric hindrance strongly favors the SN2 mechanism. masterorganicchemistry.com Conversely, the high instability of the primary carbocation that would be formed upon chloride's departure makes the SN1 pathway non-viable. chemguide.co.uk
Reaction Medium : The choice of solvent is critical in directing the reaction mechanism.
Polar protic solvents , such as water and alcohols (e.g., ethanol, methanol), have O-H or N-H bonds and can form hydrogen bonds. chemistrysteps.com These solvents are effective at stabilizing both cations and anions. While they can dissolve the reactants, they also form a "cage" around the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down SN2 reactions. lumenlearning.comchemistrysteps.com However, they excel at stabilizing the carbocation intermediate in SN1 reactions, thereby accelerating the SN1 rate. libretexts.orglibretexts.org
Polar aprotic solvents , such as acetone, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, possess dipoles but lack O-H or N-H bonds. chemistrysteps.com They can solvate cations well but leave anions (the nucleophiles) relatively unsolvated or "naked." lumenlearning.com This enhances the nucleophile's reactivity, leading to a significant increase in the rate of SN2 reactions. lumenlearning.comyoutube.com
For this compound, to maximize the yield of the SN2 product, a strong nucleophile in a polar aprotic solvent would be the ideal condition.
Elucidation of S<sub>N</sub>1 and S<sub>N</sub>2 Reaction Mechanisms and Kinetic Studies
Elimination Reactions of this compound
In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen chloride (HCl) is removed to form an alkene (tridecene). These reactions are often in competition with substitution. chemguide.co.uk
Elimination reactions also proceed through two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). labxchange.org
The E1 reaction is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. libretexts.org In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation (a β-hydrogen), leading to the formation of a double bond. libretexts.orglibretexts.org The rate is first-order, depending only on the concentration of the alkyl halide (Rate = k[Alkyl Halide]). labxchange.orgpharmaguideline.com Much like the SN1 pathway, the E1 mechanism is not feasible for this compound due to the instability of the required primary carbocation intermediate. libretexts.orgchemistrysteps.com
The E2 reaction is a single, concerted step where a strong base abstracts a β-hydrogen at the same time as the leaving group departs. labxchange.orgmsu.edu All bond-breaking and bond-forming occur in a single transition state. The rate is second-order, as it depends on the concentrations of both the alkyl halide and the base (Rate = k[Alkyl Halide][Base]). labxchange.orgchemistrysteps.com This is the viable elimination pathway for this compound, provided a sufficiently strong base is used. msu.edu
Table 2: Comparison of E1 and E2 Reaction Mechanisms
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Kinetics | First-order: Rate = k[Alkyl Halide] pharmaguideline.com | Second-order: Rate = k[Alkyl Halide][Base] chemistrysteps.com |
| Mechanism | Two steps labxchange.org | One step, concerted labxchange.org |
| Intermediate | Carbocation intermediate is formed labxchange.org | No intermediate, only a transition state libretexts.org |
| Substrate Preference | Tertiary > Secondary > Primary pharmaguideline.com | Tertiary > Secondary > Primary pharmaguideline.com |
| Base | Weak base is sufficient pharmaguideline.comchemistrysteps.com | Strong base is required pharmaguideline.comchemistrysteps.com |
| Stereochemistry | No specific requirement labxchange.org | Requires anti-periplanar geometry of H and leaving group labxchange.orgmsu.edu |
| Relevance to this compound | Highly Unlikely | Possible with a strong base |
For primary alkyl halides like this compound, the competition is primarily between the SN2 and E2 pathways. chemguide.co.uk The outcome is largely determined by the function of the anionic reagent—whether it acts as a nucleophile (favoring SN2) or as a base (favoring E2). libretexts.org
Favoring SN2 (Substitution) : This pathway is favored by strong, but weakly basic, nucleophiles. Good nucleophiles that are weak bases include halide ions (I⁻, Br⁻), cyanide (CN⁻), and thiolates (RS⁻). libretexts.org Using a strong, unhindered nucleophile like sodium cyanide will result almost exclusively in the SN2 product.
Favoring E2 (Elimination) : This pathway is favored by strong, sterically hindered bases. libretexts.org A bulky base, such as potassium tert-butoxide (KOtBu), finds it difficult to approach the electrophilic carbon to act as a nucleophile (due to steric hindrance) but can easily abstract a less-hindered β-hydrogen from the periphery of the molecule. chemguide.co.uk Therefore, reacting this compound with a strong, bulky base will yield primarily the E2 product, 1-tridecene. The use of heat also tends to favor elimination over substitution. youtube.com
Table 3: SN2 versus E2 Competition for this compound
| Reagent Type | Favored Pathway | Predominant Product | Rationale |
|---|---|---|---|
| Strong, Unhindered Nucleophile (e.g., NaCN, NaI) | SN2 | Substitution | The reagent is a better nucleophile than a base and can easily access the unhindered primary carbon. chemguide.co.uk |
| Strong, Hindered Base (e.g., KOC(CH₃)₃) | E2 | Elimination | Steric bulk prevents nucleophilic attack, so the reagent acts as a base, abstracting a β-hydrogen. chemguide.co.uk |
Analysis of E1 and E2 Reaction Mechanisms
Free Radical Reactions Involving this compound
This compound can be synthesized via the free-radical chlorination of tridecane (B166401), and it can also undergo further free-radical reactions. vulcanchem.com Free-radical substitution proceeds via a chain reaction mechanism that is typically initiated by ultraviolet (UV) light or a radical initiator. savemyexams.commasterorganicchemistry.com
The mechanism consists of three main stages:
Initiation : This step generates the initial radicals. Under UV light, a chlorine molecule (Cl₂) undergoes homolytic cleavage to form two highly reactive chlorine radicals (Cl•). savemyexams.com
Cl₂ + UV light → 2 Cl•
Propagation : These steps involve the reaction of a radical with a stable molecule to form a new radical, which continues the chain. A chlorine radical can abstract a hydrogen atom from the tridecane chain to form hydrogen chloride and a tridecyl radical. This alkyl radical then reacts with another chlorine molecule to form a chlorotridecane (B14678986) isomer and a new chlorine radical, which can continue the cycle. savemyexams.com
CH₃(CH₂)₁₁CH₃ + Cl• → •CH₂(CH₂)₁₁CH₃ + HCl (and other radical isomers)
•CH₂(CH₂)₁₁CH₃ + Cl₂ → ClCH₂(CH₂)₁₁CH₃ + Cl•
Termination : The chain reaction is terminated when two radicals combine to form a stable, non-radical product.
Cl• + Cl• → Cl₂
•CH₂(CH₂)₁₁CH₃ + Cl• → ClCH₂(CH₂)₁₁CH₃
A significant characteristic of free-radical chlorination of long-chain alkanes is the lack of selectivity. Hydrogen abstraction can occur at any carbon along the chain, leading to a statistical mixture of various positional isomers of chlorotridecane, not just this compound. Similarly, if this compound itself is subjected to further free-radical chlorination, a mixture of dichlorotridecanes will be formed.
Environmental Fate and Transport of 1 Chlorotridecane
Environmental Partitioning and Distribution Dynamics
Due to its nonpolar nature and low water solubility, 1-chlorotridecane is expected to have a strong affinity for organic matter in soil and sediment. canada.ca This partitioning behavior is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.comecetoc.org
While an experimental Koc value for this compound is not available, high log Koc values (ranging from 4.5 to 6.6) have been estimated for MCCPs. This indicates a strong tendency to adsorb to soil and sediment particles, leading to low mobility in soil and accumulation in benthic sediments in aquatic systems. The adsorption is generally reversible, but the process can be slow. nih.gov The strong adsorption to soil and sediment particles reduces the concentration of the chemical in the aqueous phase, thereby limiting its bioavailability for uptake by some organisms and its susceptibility to degradation in the water column.
Table 4: Estimated Soil Adsorption Coefficients for Related Compound Classes
| Compound Class | Log Koc Range | Mobility in Soil | Reference |
| Medium-Chain Chlorinated Paraffins (MCCPs) | 4.5 - 6.6 | Low to Immobile | |
| Short-Chain Chlorinated Paraffins (SCCPs) | 3.66 - 7.14 | Low to Immobile | researchgate.net |
This table shows estimated data for related compound classes, suggesting a similar high potential for soil and sediment adsorption for this compound.
Volatilization from water to air is governed by a compound's Henry's Law Constant. epa.govcopernicus.org For substances with very low water solubility and moderate vapor pressure, volatilization can be a significant transport mechanism.
Assessment of Groundwater Leaching and Mobility
The potential for a chemical to leach into groundwater is primarily governed by its mobility in soil, a property often quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value signifies strong adsorption to soil and organic matter, resulting in low mobility. chemsafetypro.com
Short-chain chlorinated paraffins, the category encompassing this compound, exhibit octanol-water partition coefficients (log Kow) ranging from 4.5 to 7.4 and log Koc values that are generally above 5. epa.gov These high values suggest that this compound is expected to have low mobility in soil, binding strongly to soil particles and sediment. epa.govindustrialchemicals.gov.au This strong adsorption should, in theory, limit its vertical movement through the soil profile and subsequent leaching into groundwater.
Table 1: Key Parameters Influencing Groundwater Mobility of SCCPs (including this compound) This table presents data for the Short-Chain Chlorinated Paraffins (SCCPs) category, which includes this compound.
| Parameter | Value Range for SCCPs | Implication for Groundwater Mobility |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 4.5 - 7.4 epa.gov | High potential for bioaccumulation and sorption to organic matter. epa.gov |
| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | > 5 (typically) epa.gov | Low mobility expected in most soil environments. chemsafetypro.comepa.gov |
| Water Solubility | Very low (e.g., 6.4 - 2370 µg/L for various C10-C13 mixtures) toxoer.com | Limited dissolution in water, but sufficient for transport to occur. toxoer.com |
| Field Observations | Detected in groundwater beneath industrial sites. nih.gov | Demonstrates that leaching to groundwater occurs despite low mobility predictions. nih.gov |
Persistence Evaluation and Classification as an Environmental Contaminant
Persistence refers to the length of time a chemical remains in the environment before being broken down by physical, chemical, or biological processes. This compound, as an SCCP, is considered a persistent organic pollutant (POP). eurofins.comepa.gov The Stockholm Convention on Persistent Organic Pollutants has classified SCCPs as fulfilling the persistence and bioaccumulation criteria, leading to global restrictions on their production and use. eurofins.comepa.gov
In the atmosphere, estimated half-lives for SCCPs range from approximately 0.8 to 15.7 days, which is long enough to permit long-range environmental transport. epa.govpops.intcanada.ca This is supported by the detection of SCCPs in remote regions like the Arctic. pops.intcanada.ca
Table 2: Environmental Persistence of Short-Chain Chlorinated Paraffins (SCCPs) This table presents data for the Short-Chain Chlorinated Paraffins (SCCPs) category, which includes this compound.
| Environmental Compartment | Degradation Process | Half-Life / Persistence Finding | Reference |
|---|---|---|---|
| Air | Reaction with OH radicals | 0.8 to 15.7 days | epa.govpops.intcanada.ca |
| Water | Hydrolysis | Not a significant degradation pathway | epa.govpops.int |
| Water | Photolysis | Rapid under some lab conditions, but environmental relevance is questionable | pops.intmhlw.go.jp |
| Sediment (Aerobic) | Biodegradation | 12 - 30 days (for C12 compounds) | mhlw.go.jp |
| Sediment (Anaerobic) | Biodegradation | > 1 year; detected in cores from the 1940s | epa.govcanada.cacanada.ca |
Chlorinated paraffins (CPs) are categorized by their carbon chain length: short-chain (SCCPs, C10-C13), medium-chain (MCCPs, C14-C17), and long-chain (LCCPs, C18-C30). eurofins.com The environmental properties and risks associated with these groups vary, which is relevant as the restriction of SCCPs has led to an increase in the use of MCCPs and LCCPs as replacements. epa.govnih.gov
Persistence : All three groups are considered persistent. Both SCCPs and MCCPs have demonstrated half-lives in sediment greater than one year. canada.ca Given that resistance to microbial degradation generally increases with carbon chain length, LCCPs are also expected to be highly persistent. canada.cacanada.ca
Mobility : The very low water solubility and high sorption coefficients of all CPs limit their mobility. toxoer.com However, their detection in various environmental compartments indicates that transport does occur.
Bioaccumulation : SCCPs, MCCPs, and LCCPs are all bioaccumulative. epa.govcanada.ca The log Kow values for MCCPs (ranging from 5.47 to 8.69) are, on average, higher than those for SCCPs (4.39 to 8.69), which may lead to different accumulation behaviors in tissues. nih.gov Biomagnification factors greater than one have been observed for all three classes in various food webs. canada.ca
Toxicity : SCCPs are known to be toxic to aquatic organisms at low concentrations. epa.gov MCCPs exhibit similar toxicity to sensitive aquatic species. epa.gov LCCPs are generally considered less toxic to aquatic life than their shorter-chain counterparts, though available data is more limited. binational.net
Table 3: Comparative Properties of Chlorinated Paraffin (B1166041) Groups
| Property | Short-Chain (SCCPs: C10-C13) | Medium-Chain (MCCPs: C14-C17) | Long-Chain (LCCPs: C18-C30) |
|---|---|---|---|
| Persistence | High (Sediment t1/2 > 1 yr) canada.ca | High (Sediment t1/2 > 1 yr) canada.ca | High (Persistence increases with chain length) canada.ca |
| Bioaccumulation Potential | High (Log Kow: 4.5-7.4) epa.gov | High (Log Kow: 5.47-8.69) nih.gov | High canada.ca |
| Aquatic Toxicity | High toxicity at low concentrations epa.gov | Similar toxicity to SCCPs for sensitive organisms epa.gov | Generally lower toxicity than SCCPs/MCCPs binational.net |
| Regulatory Status | Restricted globally (Stockholm Convention POP) eurofins.comepa.gov | Under assessment for restriction nih.gov | Less regulatory scrutiny, but concerns exist epa.gov |
While persistent, this compound and other SCCPs can undergo slow environmental transformation. The primary degradation pathways involve biotic and abiotic processes that alter the molecular structure. nih.govmdpi.com
Dechlorination, the removal of chlorine atoms, is a major transformation pathway for chlorinated paraffins. nih.gov Another critical process is hydroxylation, where a chlorine atom is substituted by a hydroxyl (-OH) group. mdpi.com Research on chlorinated tridecanes (C13 alkanes) has specifically demonstrated that the enzyme LinB, found in some bacteria, can catalyze the transformation of these compounds into mono- and di-hydroxylated products. empa.ch
Further degradation can occur through the cleavage of the carbon-carbon bonds. mdpi.commdpi.com This can lead to carbon chain decomposition, where a longer chlorinated alkane is broken down into shorter-chain molecules. nih.gov For instance, studies have shown that C13 chloroparaffins can be metabolized by plants into C10-C12 compounds. nih.gov Microbial degradation of SCCPs has been shown to produce smaller, non-chlorinated alkanes, such as 2,4-dimethylheptane (B1204451) (C9H20) and 3,3-dimethylhexane (B1196316) (C8H18), indicating complete breakdown of the parent molecule is possible. mdpi.com The transformation of parent CPs can also result in the formation of products like ketones (OH-CPs, CO-CPs) and carboxylic acids (COOH-CPs). mdpi.com
These transformation processes are significant because the resulting products may have different mobility, persistence, and toxicity profiles compared to the parent compound, this compound.
Ecotoxicological Implications and Mechanistic Studies of 1 Chlorotridecane
Mechanistic Ecotoxicology of Long-Chain Halogenated Alkanes
The toxicity of halogenated alkanes is complex, influenced by factors such as carbon chain length and the degree of chlorination. mdpi.comresearchgate.net Research into their mechanisms of toxicity provides a foundation for understanding their environmental impact.
The primary mechanism of acute toxicity for short-chain chlorinated alkanes (SCCAs) in aquatic organisms is suggested to be narcosis. canada.ca Narcosis is a non-specific mode of action where the chemical accumulates in the lipid membranes of cells, causing disruption of normal function without a specific chemical reaction. This is supported by observations of loss of startle response and skin darkening in various fish species. canada.ca
At the cellular level, another proposed mechanism of toxicity for SCCPs is damage to the cell membrane. researchgate.net Studies on E. coli have shown that exposure to SCCPs can lead to structural changes in the cell membrane, suggesting this is a key aspect of their toxic action. researchgate.net For mammals, prolonged administration of C10-13 chloroalkanes has been shown to cause damage to the liver and kidneys in rats, indicating specific organ toxicity following chronic exposure. coastalwiki.org
There is significant variability in sensitivity to chlorinated alkanes among different species. ljmu.ac.uk Generally, toxicity appears to be inversely related to the carbon chain length within the SCCP group, meaning shorter-chain compounds can be more toxic. canada.ca
Aquatic invertebrates, such as the water flea Daphnia magna, have shown high sensitivity to SCCPs. Prolonged exposure to concentrations above 16.3 µg/L has been shown to cause mortality in this species. coastalwiki.org Fish are also susceptible, with prolonged exposure to concentrations above 300 µg/L being toxic. coastalwiki.org The differences in sensitivity between organisms can be attributed to variations in uptake, metabolism, and the specific sites of toxic action. ljmu.ac.uk
Table 1: Interspecies Acute Toxicity Data for Chlorinated Paraffins
This table presents a summary of acute toxicity endpoints (EC50/LC50) for various aquatic species exposed to different chlorinated paraffin (B1166041) mixtures. The data illustrates the variability in sensitivity across species and chemical formulations.
| Chemical/Mixture | Species | Endpoint (48h/96h) | Value (µg/L) | Reference |
|---|---|---|---|---|
| CP-52 (C12-C18, 52% Cl) | Daphnia magna | EC50 | 42.0 | acs.org |
| Hordaflex LC 50 (LCCP, 52% Cl) | Daphnia magna | EC50 | 48.5 | acs.org |
| Hordalub 500 (SCCP, 62% Cl) | Daphnia magna | EC50 | 74.5 | acs.org |
| CP 40 (LCCP, 44% Cl) | Daphnia magna | EC50 | 126.1 | acs.org |
| CP 56 (SCCP, 56% Cl) | Daphnia magna | EC50 | 139.9 | acs.org |
| CP-30 (LCCP, 35% Cl) | Daphnia magna | EC50 | 152 | acs.org |
Molecular and Cellular Mechanisms of Toxicity Induction
Bioaccumulation and Biomagnification Potential of 1-Chlorotridecane
Bioaccumulation, the process where a substance builds up in an organism, and biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, are significant concerns for persistent and fat-soluble compounds like chlorinated alkanes. insightsonindia.comcimi.org
C10-13 chloroalkanes have a high potential for bioaccumulation, which is indicated by their high octanol-water partition coefficient (log Kow) values, ranging from 4.4 to 8. un.org The uptake and accumulation of chlorinated paraffins in fish from water and food appear to be inversely proportional to their molecular weight; compounds with shorter carbon chains and lower chlorine content are taken up more rapidly. un.orgpic.int
Experiments have confirmed this high bioaccumulation potential. Fish have been observed to accumulate concentrations up to 8,000 times those in the surrounding water. coastalwiki.org This process has also been documented in other species, including molluscs. coastalwiki.org The term for this is the bioconcentration factor (BCF), which quantifies the accumulation of a chemical from water. mdpi.com
Table 2: Bioaccumulation and Bioconcentration Factors for SCCPs
This table provides data on the bioaccumulation (BAF) and bioconcentration (BCF) of short-chain chlorinated paraffins in various aquatic organisms, highlighting their high potential to accumulate in living tissues.
| Parameter | Value | Organism Type | Finding | Reference |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | Up to 7,800 L/kg | Fish | Demonstrates high bioaccumulation potential for some SCCPs. | mst.dk |
| Bioaccumulation Factor (BAF) | Log BAFs: 4.1-6.7 | Aquatic Organisms | Implies significant bioaccumulation of SCCP congeners. | capes.gov.br |
| Biota-Sediment Accumulation Factor (BSAF) | 0.1-7.3 | Aquatic Organisms | Indicates accumulation from sediment into organisms. | capes.gov.br |
Due to their high bioaccumulation potential, C10-13 chloroalkanes are considered likely to biomagnify through food chains. coastalwiki.org Trophic magnification factors (TMFs) are used to quantify this potential; a TMF greater than 1 indicates the chemical is biomagnifying. mdpi.com
Several studies have investigated the TMFs of SCCPs in various ecosystems. In a marine food web in Liaodong Bay, North China, the TMF for the sum of SCCPs was found to be 2.38, indicating clear biomagnification potential. capes.gov.br Similarly, a study in a freshwater lake in Shanghai found TMFs of 1.87 for SCCPs, 1.78 for medium-chain chlorinated paraffins (MCCPs), and 1.59 for long-chain chlorinated paraffins (LCCPs), showing that all groups have the potential to magnify trophically. researchgate.netnih.gov However, some research has also reported trophic dilution (TMF < 1) in certain food webs, suggesting that factors like metabolism in higher-trophic-level organisms can influence the outcome. mdpi.com
Uptake and Accumulation in Aquatic Organisms
Advanced Environmental Risk Assessment Methodologies
Assessing the environmental risk of complex substances like chlorinated paraffins requires sophisticated methodologies. Regulatory bodies in the European Union and the United States have developed frameworks for this purpose. service.gov.ukepa.govepa.gov These assessments are crucial for informing risk management decisions. service.gov.uk
The methodology often follows guidance provided in documents like the EU's Technical Guidance Document for risk assessment of existing substances. service.gov.uk A key component of these assessments is the evaluation of a substance's properties related to Persistence, Bioaccumulation, and Toxicity (PBT). service.gov.ukepa.gov Chemicals that meet the criteria for being a PBT substance are of high concern.
Exposure Characterization and Predicted Environmental Concentrations (PECs)
Exposure characterization for this compound, a specific congener of short-chain chlorinated paraffins (SCCPs), is complex due to the substance's classification as a persistent organic pollutant (POP). researchgate.net While direct environmental monitoring data for this compound is scarce, the exposure pathways and characteristics can be inferred from studies on SCCPs as a group. The primary routes of environmental release are associated with industrial processes where chlorinated paraffins are used as lubricants, flame retardants, and plasticizers.
Environmental fate and transport studies are crucial in understanding exposure. epa.gov For SCCPs, their low water solubility and high octanol-water partition coefficient (Kow) indicate a tendency to adsorb to soil and sediment. erasm.org This makes aquatic and benthic organisms particularly vulnerable to exposure. pjoes.com The distribution of these compounds is widespread, with detections in various environmental compartments including air, water, soil, and biota, even in remote areas like the Arctic, indicating long-range atmospheric transport. researchgate.net
Table 1: Representative Predicted Environmental Concentrations (PECs) for Short-Chain Chlorinated Paraffins (SCCPs)
| Environmental Compartment | Predicted Environmental Concentration (PEC) Range | Key Considerations |
| Surface Water | ng/L to low µg/L | Concentrations are generally higher near industrial outfalls and in urbanized areas. mdpi.com |
| Sediment | µg/kg to mg/kg dry weight | Due to their hydrophobic nature, SCCPs tend to accumulate in sediments, posing a risk to benthic organisms. pjoes.com |
| Soil | µg/kg to mg/kg dry weight | Contamination can occur through atmospheric deposition and land application of sewage sludge. |
| Air | pg/m³ to ng/m³ | Long-range atmospheric transport contributes to the global distribution of SCCPs. industrialchemicals.gov.au |
This table presents generalized data for SCCPs as specific data for this compound is limited. The actual concentrations can vary based on location and specific industrial activities.
Application of Quantitative Structure-Activity Relationships (QSARs) for Ecotoxicity Prediction
Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the biological activity of a chemical based on its molecular structure. nih.govnih.gov In ecotoxicology, QSARs are valuable tools for estimating the toxicity of chemicals when empirical data are limited, which is often the case for individual chlorinated paraffin congeners like this compound. nih.govecetoc.org These models correlate structural or physicochemical properties of a molecule with its ecotoxicological effects. nih.gov
For chlorinated paraffins, QSAR models can predict endpoints such as aquatic toxicity, bioaccumulation potential, and persistence. The primary descriptors used in these models often include the carbon chain length and the degree of chlorination. Generally, the toxicity and bioaccumulation potential of chlorinated alkanes increase with chain length and chlorine content up to a certain point.
Several software tools and models are available for predicting the ecotoxicity of organic chemicals. europa.eu These can be used to estimate the potential adverse effects of this compound on various aquatic organisms. For instance, narcosis is often predicted as the mode of toxic action for many industrial chemicals, including chlorinated alkanes. ecetoc.org
Table 2: Predicted Ecotoxicity of this compound using QSAR Models
| Ecotoxicological Endpoint | Predicted Value Range | Method/Model |
| Acute Aquatic Toxicity (e.g., to fish) | Moderate to High | Narcosis-based QSARs |
| Bioaccumulation Factor (BAF) | High | Models based on log Kow |
| Persistence (Half-life in water) | Long | Biodegradation prediction models |
Note: The values in this table are predictions based on general QSAR models for chlorinated alkanes and are intended to be illustrative. Specific experimental data for this compound is lacking.
Ecological Relevance of Contaminant-Induced Behavioral Alterations
Contaminant-induced behavioral alterations can have significant ecological consequences, affecting individual survival, population dynamics, and community structure. nih.govnih.gov Even at sublethal concentrations, exposure to persistent organic pollutants can lead to changes in feeding behavior, predator avoidance, and reproduction in aquatic organisms. nih.gov
For substances like this compound, which are part of the larger group of chlorinated paraffins, the potential for neurotoxic effects that manifest as behavioral changes is a concern. While specific studies on the behavioral effects of this compound are not available, research on other chlorinated hydrocarbons suggests that such compounds can impact the nervous system of aquatic organisms. These alterations can make organisms more susceptible to predation, less efficient at foraging, and can impair reproductive success, ultimately impacting population viability. nih.gov
The ecological relevance of these behavioral changes lies in their potential to disrupt ecosystem functioning. nih.gov For example, altered swimming behavior in fish could affect their ability to migrate and spawn, while changes in the foraging behavior of invertebrates could impact nutrient cycling.
Ecotoxicogenomics and "-Omics" Approaches in this compound Ecotoxicity Research
Ecotoxicogenomics is an emerging field that investigates the effects of environmental contaminants on the genes and proteins of an organism. nih.govnih.gov By using "-omics" technologies such as transcriptomics, proteomics, and metabolomics, researchers can gain insights into the molecular mechanisms of toxicity. nih.govnih.gov
In the context of this compound, ecotoxicogenomic studies could elucidate the specific pathways affected by this compound. For example, gene expression profiling in an organism exposed to this compound could reveal upregulation of genes involved in stress response, DNA repair, and metabolism of foreign compounds. nih.gov Proteomic analysis could identify changes in protein expression related to cellular damage or adaptive responses.
Although specific ecotoxicogenomic studies on this compound are not currently available, research on other persistent organic pollutants has demonstrated the power of these approaches. nih.gov For instance, studies on other chlorinated compounds have shown alterations in the expression of genes related to endocrine function and developmental processes. researchgate.net Applying these techniques to this compound would provide a deeper understanding of its toxicological profile and help in the development of more sensitive biomarkers of exposure and effect. nih.gov
Table 3: Potential "-Omics" Applications in this compound Ecotoxicity Research
| -Omics Approach | Potential Application | Expected Insights |
| Transcriptomics | Gene expression profiling in exposed organisms (e.g., fish, daphnids). nih.gov | Identification of gene networks and signaling pathways affected by this compound. |
| Proteomics | Analysis of protein expression changes in response to exposure. | Understanding the cellular and physiological responses to toxicity. |
| Metabolomics | Profiling of small molecule metabolites in exposed organisms. | Revealing metabolic disruptions and identifying potential biomarkers of exposure. |
Theoretical and Computational Chemistry Approaches for 1 Chlorotridecane
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-chlorotridecane. While specific DFT studies on this compound are not abundant in the literature, the principles can be applied based on studies of similar long-chain alkanes and haloalkanes.
The electronic structure of this compound is characterized by a long, non-polar alkyl chain and a polar carbon-chlorine (C-Cl) bond at one end. The tridecane (B166401) backbone consists of C-C and C-H bonds, which are primarily covalent and non-polar. The introduction of the chlorine atom introduces significant polarity due to the difference in electronegativity between carbon and chlorine.
Bonding Analysis: The C-Cl bond is a key feature, influencing the molecule's reactivity. This bond is weaker than the C-H and C-C bonds along the alkyl chain. msu.edu Molecular orbital (MO) theory describes the bonding in terms of the combination of atomic orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is likely to have significant contributions from the lone pair electrons of the chlorine atom, while the LUMO is expected to be centered on the antibonding orbital of the C-Cl bond. This HOMO-LUMO gap is a determinant of the molecule's stability and reactivity.
Table 1: Postulated Electronic Properties of this compound based on QM/DFT Principles (Note: These are expected values and trends based on general knowledge of haloalkanes and require specific computational verification for this compound.)
| Property | Expected Characteristic |
| Dipole Moment | Non-zero, with the negative pole oriented towards the chlorine atom. The overall magnitude will be influenced by the conformation of the long alkyl chain. |
| HOMO | Primarily localized on the chlorine atom (lone pairs) and the C-Cl sigma bond. |
| LUMO | Primarily localized on the antibonding σ* orbital of the C-Cl bond. |
| Bond Dissociation Energy (C-Cl) | Lower than C-C and C-H bonds in the molecule, making it the most likely site for bond cleavage in chemical reactions. |
| Charge Distribution | A partial negative charge (δ-) on the chlorine atom and a partial positive charge (δ+) on the adjacent carbon atom. The rest of the alkyl chain will have a relatively neutral charge distribution. |
Computational methods can predict various spectroscopic parameters, which are invaluable for the identification and characterization of this compound.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The chemical shift of the carbon atom bonded to chlorine (C1) would be significantly deshielded compared to the other carbons in the alkyl chain. Similarly, the protons on C1 would also show a downfield shift. The conformational dynamics of the long alkyl chain would influence the observed chemical shifts, often resulting in overlapping signals for the central methylene (B1212753) groups. researchgate.net
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes. For this compound, characteristic vibrational modes would include the C-Cl stretching frequency, typically found in the range of 600-800 cm⁻¹, as well as various C-H stretching and bending modes of the alkyl chain.
UV-Vis Spectroscopy: this compound is not expected to have strong absorptions in the ultraviolet-visible (UV-Vis) region as it lacks extensive conjugation or chromophores that absorb in this range. Any absorption would likely be due to n→σ* transitions involving the lone pair electrons of the chlorine atom and the C-Cl antibonding orbital, occurring at short wavelengths in the UV region.
Electronic Structure, Bonding Analysis, and Molecular Orbital Theory
Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations
Molecular dynamics and molecular mechanics are computational techniques used to study the movement and interactions of atoms and molecules over time. These methods are particularly well-suited for large, flexible molecules like this compound.
Table 2: Key Conformational Features of this compound from MD/MM Simulations (Note: These are expected findings based on simulations of similar long-chain molecules.)
| Feature | Description |
| Dihedral Angles | The C-C-C-C dihedral angles along the chain will exhibit a distribution of trans and gauche conformers. In non-polar environments, the all-trans conformation is generally the lowest in energy, but gauche conformers are thermally accessible and contribute to the overall flexibility. acs.org |
| End-to-End Distance | The distance between the chlorine atom and the terminal methyl group will fluctuate significantly over time, reflecting the flexibility of the chain. |
| Radius of Gyration | This parameter provides a measure of the molecule's compactness. In solution, this compound will adopt a range of conformations from extended to more coiled structures. |
MD simulations are powerful for studying how this compound molecules interact with each other and with solvent molecules. x-mol.netacs.orgnih.goviastate.edu The intermolecular interactions are dominated by van der Waals forces along the alkyl chains and dipole-dipole interactions at the polar C-Cl headgroup. libretexts.org
In a non-polar solvent, the interactions would be primarily dispersive. In a polar solvent, the polar headgroup would interact more strongly with the solvent molecules, while the non-polar tail would experience hydrophobic effects. nih.govyoutube.com The nature of the solvent can significantly influence the conformational preferences and aggregation behavior of this compound. nih.gov
Conformational Analysis and Flexibility of this compound
Computational Thermochemistry for Reaction Energetics and Feasibility
Table 3: Examples of Thermochemical Parameters Computable for this compound
| Parameter | Significance |
| Enthalpy of Formation | The standard enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. This is a fundamental thermodynamic property. researchgate.net |
| Reaction Enthalpy | The change in enthalpy for a specific reaction, such as a substitution or elimination reaction. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction. |
| Activation Energy | The energy barrier that must be overcome for a reaction to occur. Computational methods can be used to locate the transition state structure and calculate its energy relative to the reactants, providing an estimate of the activation energy and thus the reaction rate. rsc.org |
Computational Elucidation of Reaction Mechanisms for this compound Transformationsrsc.orgrsc.org
The transformation of this compound, whether through dehalogenation, dehydrochlorination, or other reactions, involves a series of complex elementary steps, including the formation of transient intermediates and high-energy transition states. mdpi.com Experimental methods alone often struggle to fully characterize these fleeting species and the intricate details of reaction pathways. Computational chemistry has emerged as a powerful tool to bridge this gap, providing a molecular-level understanding of reaction mechanisms. mdpi.comrsc.org Techniques such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are instrumental in mapping out the potential energy surfaces (PES) of these reactions. rsc.org
For non-enzymatic transformations, such as the dehydrochlorination of long-chain chloroalkanes over solid catalysts, computational studies can elucidate the role of the catalyst's active sites. wustl.eduorientjchem.org DFT calculations can model the adsorption of this compound onto the catalyst surface, the interaction with active species (e.g., pyridinic nitrogen in N-doped carbon catalysts), and the subsequent elimination of HCl. wustl.eduorientjchem.org These models can predict the most favorable reaction pathway and identify key intermediates.
Table 1: Hypothetical Calculated Energy Barriers for this compound Dehalogenation by a Mutant Haloalkane Dehalogenase
| Reaction Step | Intermediate/Transition State | Calculated Energy Barrier (kcal/mol) |
| Substrate Binding | Enzyme-Substrate Complex | -2.5 |
| Dechlorination (SN2) | Pentacoordinate Transition State | 18.5 |
| Alkyl-Enzyme Intermediate | Covalent Intermediate | 5.2 |
| Hydrolysis | Acyl-Enzyme Hydrolysis TS | 14.0 |
| Product Release | Enzyme-Product Complex | -4.0 |
This table presents hypothetical data based on computational studies of similar haloalkane dehalogenases, illustrating how energy barriers for each step of the reaction can be calculated to identify the rate-determining step. rsc.org
Furthermore, computational analysis can reveal the structure of transition states, which are pivotal in understanding stereochemical outcomes and the factors influencing reaction rates. mdpi.com By visualizing the geometry of these high-energy states, chemists can gain insights into how substrate orientation and catalyst structure affect the transformation of this compound. mdpi.com
Application in Rational Design and Optimization of Catalysts for this compound Synthesis and Reactionsrsc.org
In the context of synthesizing this compound, for example, through the chlorination of tridecanol (B155529) or the hydrochlorination of tridecene, computational models can be used to screen potential catalysts. DFT calculations can predict the binding energies of reactants and intermediates to a catalyst's surface, helping to identify materials that promote the desired reaction pathway while minimizing side reactions. For instance, in the development of catalysts for the dehydrochlorination of chloroalkanes, DFT has been used to show how different nitrogen dopants in carbon-based catalysts affect the adsorption of the reactant and the subsequent C-Cl bond cleavage. orientjchem.org Studies on similar short-chain chloroalkanes have demonstrated that pyridinic and pyrrolic nitrogen sites can significantly enhance catalytic activity. orientjchem.org This knowledge allows for the targeted synthesis of catalysts with an enriched concentration of these specific active sites.
Moreover, computational approaches are invaluable for optimizing existing catalyst systems. For example, in the enzymatic degradation of chloroalkanes, QM/MM simulations can predict the effect of specific amino acid mutations within the active site of a dehalogenase enzyme. rsc.org A study on the haloalkane dehalogenase LinB showed that mutating a specific residue (Leu248 to Phe248) could significantly lower the potential energy barrier for the dechlorination of 1-chlorobutane, a finding that could guide the engineering of more efficient enzymes for bioremediation of compounds like this compound. rsc.org
Table 2: Computationally Guided Catalyst Design for this compound Dehydrochlorination
| Catalyst System | Key Descriptor (Calculated) | Predicted this compound Conversion (%) | Experimental Validation (%) |
| Undoped Activated Carbon | Adsorption Energy of C13H27Cl | 15 | 18 |
| N-doped Carbon (Pyrrolic N) | C-Cl Bond Activation Barrier | 65 | 68 |
| N-doped Carbon (Pyridinic N) | C-Cl Bond Activation Barrier | 88 | 90 |
| N-doped Carbon (Quaternary N) | Adsorption Energy of C13H27Cl | 30 | 32 |
This table provides a hypothetical representation of how computational descriptors, such as adsorption energies and activation barriers, can be used to predict the performance of different catalysts for the dehydrochlorination of this compound, guiding experimental efforts toward the most promising materials. wustl.eduorientjchem.org
This "in silico" screening and optimization process significantly reduces the time and resources required for experimental trial-and-error approaches, accelerating the discovery of novel and more efficient catalysts for reactions involving this compound. The synergy between computational modeling and experimental work is crucial for advancing the sustainable synthesis and transformation of long-chain chloroalkanes.
Advanced Applications and Future Research Directions of 1 Chlorotridecane
1-Chlorotridecane in the Synthesis of Specialty Chemicals and Materials
As a fundamental building block, this compound is instrumental in the production of complex molecules used in diverse industrial sectors. enamine.netemolecules.com Its utility stems from the reactivity of the carbon-chlorine bond, which allows for the attachment of the tridecyl group to various functional moieties.
This compound is utilized as a key intermediate in the synthesis of organic compounds for the pharmaceutical and agrochemical industries. solubilityofthings.com It is classified as a "Drug Raw Material" and is a building block for more complex active ingredients. alfa-chemistry.com For instance, in the agrochemical sector, "chloro tridecane" is implicated in a green synthesis pathway for tridemorph, a morpholine (B109124) fungicide used to control powdery mildew on cereals. google.com Its role as a precursor is analogous to other long-chain haloalkanes, which are crucial in producing various chemical compounds for these regulated sectors. solubilityofthings.com
The incorporation of the long lipophilic tridecyl chain can be a critical step in modifying the biological activity and transport properties of active molecules.
The hydrophobic nature of the 13-carbon chain makes this compound an ideal starting material for surfactants and emulsifiers. solubilityofthings.comguidechem.com A primary application is in the synthesis of quaternary ammonium (B1175870) compounds (QUATs), a major class of cationic surfactants used in fabric softeners and antimicrobial agents. The synthesis involves the reaction of this compound with a tertiary amine.
Furthermore, this compound is used in the formulation of microemulsion systems. vulcanchem.com These thermodynamically stable mixtures of oil, water, and surfactants are relevant for applications in drug delivery and nanoparticle synthesis. vulcanchem.com The behavior of similar systems using 1-chlorotetradecane (B127486) has been studied extensively, highlighting the importance of the chlorinated oil component in achieving stable nonionic microemulsions. chemicalbook.comcenmed.com
| Application Area | Derivative/System | Function of this compound | End-Use Examples |
|---|---|---|---|
| Cationic Surfactants | Quaternary Ammonium Compounds (QUATs) | Hydrophobic tail precursor | Fabric softeners, Disinfectants |
| Emulsion Technology | Oil-in-water microemulsions | Oil phase component | Drug delivery systems, Nanoparticle synthesis |
Ionic liquids (ILs) are salts with low melting points that are explored as environmentally benign alternatives to volatile organic solvents. auctoresonline.orgscispace.com The synthesis of ILs often involves the quaternization of a nitrogen-containing base (like an amine or an imidazole) with an alkyl halide, a role for which this compound is suitable. ua.pt By attaching the long tridecyl chain to a cationic core, surface-active ionic liquids (SAILs) can be produced. ua.pt
These SAILs combine the properties of a surfactant (forming micelles) and an ionic liquid (low vapor pressure, high thermal stability), making them promising for various applications, including as catalysts or reaction media in organic synthesis, in biocatalysis, and in material science. ua.ptnovapublishers.comelectrochem.org The development of ILs is a key area of green chemistry, aiming to create reusable and less hazardous reaction media. auctoresonline.org
Utilization as a Building Block for Surfactants and Emulsifiers
Emerging Research Areas and Unexplored Reactivity of this compound
While this compound is established in several applications, its full reactive potential remains an area of active investigation. Historical reports have noted that in some studies, "chlorotridecane data were not satisfactory," suggesting that its reactivity under certain conditions is not fully understood and warrants further exploration. govinfo.gov
Emerging research could focus on leveraging the tridecyl chain for novel material properties. For instance, its incorporation into polymers or functional materials could impart specific hydrophobic or self-assembling characteristics. There is also potential for discovering new catalytic reactions where this compound acts as a substrate for C-C or C-heteroatom bond formation, leading to novel chemical entities. The serendipitous discovery of new reactions for other aldehydes and imines serves as a reminder that even well-known functional groups can exhibit unexplored reactivity, a principle that could apply to the C-Cl bond in this compound under novel reaction conditions. nih.gov
Development of Green Chemistry Solutions for the Entire Lifecycle of this compound
Applying green chemistry principles to the lifecycle of this compound is essential for sustainable industrial use. keaipublishing.com This encompasses its synthesis, application, and end-of-life fate.
| Lifecycle Stage | Green Chemistry Goal | Potential Strategy |
|---|---|---|
| Synthesis | Reduce hazardous byproducts | Develop catalytic chlorination methods to replace reagents like thionyl chloride. vulcanchem.com |
| Application | Improve energy and atom economy | Use in catalytic systems or as part of recyclable ionic liquids. auctoresonline.org |
| Degradation | Design for degradation | Investigate biodegradation pathways to prevent persistence in the environment. rsc.org |
Current synthesis methods for this compound can involve reagents like thionyl chloride, which produces gaseous byproducts. vulcanchem.com Future research should focus on developing greener synthesis routes, such as catalytic processes with higher atom economy and reduced waste. keaipublishing.comecochain.com
A crucial aspect of green chemistry is conducting a Life Cycle Assessment (LCA), a methodology to evaluate the environmental impacts of a product from raw material extraction to final disposal. europa.euecoinvent.orgicca-chem.orgnih.gov An LCA for this compound would identify environmental "hotspots" in its production and use phases, guiding the development of more sustainable processes. Furthermore, understanding its environmental fate, including its potential for biodegradation, is critical to prevent the accumulation of persistent organic pollutants. adas.co.uk
Interdisciplinary Research Needs at the Interface of Organic Chemistry, Environmental Science, and Toxicology
A comprehensive understanding of this compound and its derivatives requires a collaborative, interdisciplinary approach.
Organic Chemistry: Chemists are needed to devise more efficient and sustainable synthesis routes and to explore the novel reactivity and applications of this compound in creating new materials and functional molecules. keaipublishing.com
Environmental Science: This field is essential for studying the environmental fate and transport of this compound. who.int Research must address its persistence, bioaccumulation potential, and degradation pathways in soil and aquatic systems, similar to studies conducted for other chlorinated compounds. adas.co.ukresearchgate.neteuropa.eu The registration dossiers for similar substances, like chlorinated tetradecanes, highlight the extensive ecotoxicological data required by regulatory bodies.
Toxicology: Toxicologists must evaluate the potential impact of this compound and its degradation products on ecosystems and human health. adas.co.ukeuropa.eu This involves assessing various endpoints to ensure its safe use and to manage any potential risks associated with its lifecycle.
Integrating these disciplines is fundamental to enabling the responsible innovation and application of this compound, ensuring that its benefits are realized without imposing undue risk on the environment or human health.
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Technique | Conditions | Key Outputs | References |
|---|---|---|---|
| GC-MS | Column: DB-5MS; Temp: 70°C → 280°C | m/z 218 (M⁺), 183 [M-Cl]⁺ | |
| ¹H NMR | Solvent: CDCl₃; 400 MHz | δ 1.2–1.6 (m, CH₂), δ 3.6 (t, CH₂Cl) | |
| LC-MS/MS | Column: C18; ESI (−) mode | MRM transition: 218 → 153 |
Q. Table 2. Common Synthetic Routes Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Limitations |
|---|---|---|---|---|
| SOCl₂/Et₃N | 85–90 | >95 | 6 | HCl byproduct removal |
| PCl₅/Reflux | 75–80 | 85–90 | 12 | Requires high temps |
| Appel Reaction | 70–75 | 80–85 | 8 | Triphenylphosphine oxide waste |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
